molecular formula C20H12O4 B12132363 2-Naphthyl 2-oxochromene-3-carboxylate

2-Naphthyl 2-oxochromene-3-carboxylate

Cat. No.: B12132363
M. Wt: 316.3 g/mol
InChI Key: IMXHBXKFFSSJEM-UHFFFAOYSA-N
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Description

2-Naphthyl 2-oxochromene-3-carboxylate is a synthetic coumarin derivative with the molecular formula C 22 H 14 O 5 . This compound is structurally characterized by a 2-oxo-2H-chromene (coumarin) core that is esterified at the 3-position with a 2-naphthol group. The coumarin scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities and photophysical properties. As a coumarin-3-carboxylate ester, this compound shares a core structural motif with other researched esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate . These structures are versatile intermediates in organic synthesis. For instance, the reaction of similar coumarin esters with nucleophiles like hydrazine hydrate can lead to ring-opened products or the formation of complex heterocycles like salicylaldehyde azines, demonstrating the reactivity of the lactone ring and the utility of the ester group for constructing diverse chemical libraries . Furthermore, related coumarin and chromone carboxylic acid derivatives are investigated for various biological activities, including antifungal properties and interactions with biological targets such as macrophage migration inhibitory factor (MIF) . The specific 2-naphthyl moiety in this compound may influence its properties, such as lipophilicity and potential for π-π stacking interactions, making it a compound of interest for further exploration in chemical and biochemical research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

naphthalen-2-yl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C20H12O4/c21-19(17-12-15-7-3-4-8-18(15)24-20(17)22)23-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H

InChI Key

IMXHBXKFFSSJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Naphthyl 2-oxochromene-3-carboxylate

A retrosynthetic analysis of this compound reveals a primary disconnection at the ester bond. This bond can be logically traced back to two key precursors: 2-oxochromene-3-carboxylic acid (or its activated derivatives) and 2-naphthol (B1666908). This approach forms the basis for direct esterification methods.

Another retrosynthetic strategy involves the deconstruction of the coumarin (B35378) ring itself. This leads to precursors such as a salicylaldehyde (B1680747) derivative and a malonic acid derivative with the naphthyl ester already in place. This pathway suggests the possibility of constructing the coumarin ring with the ester functionality pre-installed. A further disconnection could involve a three-component reaction, bringing together salicylaldehyde, a suitable C2-building block, and 2-naphthol in a single pot.

Direct Esterification Approaches for this compound

Direct esterification remains a common and practical approach for synthesizing this compound. These methods involve the direct formation of the ester bond between the coumarin-3-carboxylic acid moiety and 2-naphthol.

The direct condensation of 2-oxochromene-3-carboxylic acid with 2-naphthol is a primary route to this compound. To facilitate this reaction, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to its more reactive acid chloride, 2-oxochromene-3-carbonyl chloride. This acid chloride can then react with 2-naphthol, typically in the presence of a base to neutralize the HCl byproduct, to form the desired ester. researchgate.net

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed to facilitate the direct reaction between the carboxylic acid and the alcohol. mdpi.comnih.gov This method avoids the need to first prepare the acid chloride. nih.gov

The efficiency of esterification reactions can be significantly improved through the use of various catalytic systems.

Lewis Acids: Lewis acids like ferric chloride (FeCl₃) have been shown to be effective catalysts in the synthesis of coumarin-3-carboxylic esters. researchgate.net These catalysts can activate the carbonyl group of the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the alcohol. Other Lewis acids, such as zirconium (IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O), have also been utilized for esterification reactions involving carboxylic acids and alcohols. nih.gov

Organic Bases: Organic bases play a crucial role, particularly in condensation reactions involving acid chlorides, by acting as acid scavengers. In Steglich esterification, an organic base like DMAP is a key component of the catalytic system, working in conjunction with DCC to promote the reaction. mdpi.com Piperidine (B6355638), often in combination with acetic acid, is another organic base used as a catalyst in Knoevenagel condensation reactions to form the coumarin ring, which can then be esterified. rsc.orgnih.gov

Solid Acid Catalysts: In the broader context of coumarin synthesis, solid acid catalysts such as tungstate (B81510) sulfuric acid and poly(4-vinylpyridinium) hydrogen sulfate (B86663) have been employed for their efficiency, reusability, and environmentally friendly nature. nih.govrsc.org

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

Temperature: The optimal temperature for synthesis can vary significantly depending on the chosen method. For instance, some multicomponent reactions catalyzed by FeCl₃ proceed efficiently at 70°C. researchgate.net Esterification reactions using DCC and DMAP are often carried out at room temperature. mdpi.com In some cases, reactions are initiated at a lower temperature (0-5°C) and then allowed to proceed at room temperature. nih.gov

Solvent Systems: The choice of solvent can influence reaction rates and yields. Dichloromethane (DCM) is a common solvent for Steglich esterification. mdpi.com For multicomponent reactions, alcohols like ethanol (B145695) can serve as both a reagent and a solvent. researchgate.net Toluene has also been used in the synthesis of coumarin esters, with a Dean-Stark apparatus to remove water and drive the reaction to completion. mdpi.com

Reaction Time: Reaction times can range from a few hours to 48 hours, depending on the specific reactants, catalysts, and temperature. mdpi.comresearchgate.netchemicalbook.com For example, a FeCl₃-catalyzed multicomponent reaction can take 6-8 hours, while a Steglich esterification might run for 12-48 hours. mdpi.comresearchgate.net

Table 1: Summary of Catalytic Systems and Conditions for Coumarin-3-Carboxylate Synthesis

Catalyst SystemTypical Reaction ConditionsKey AdvantagesReference
DCC/DMAPRoom temperature, Dichloromethane (DCM), 12-48 hoursMild reaction conditions, avoids preparation of acid chloride mdpi.com
FeCl₃70°C, Ethanol, 6-8 hoursAtom-economic, environmentally friendly researchgate.net
Piperidine/Acetic AcidReflux in Ethanol, 1 hourEffective for initial Knoevenagel condensation rsc.org

Multi-component Reaction Strategies for Chromene-3-carboxylate Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of coumarin-3-carboxylate esters. researchgate.net One notable MCR involves the reaction of salicylaldehydes, Meldrum's acid, and an alcohol in the presence of a catalyst like ferric chloride (FeCl₃). researchgate.net In the context of synthesizing this compound, 2-naphthol would serve as the alcohol component in this reaction. This strategy allows for the construction of the final product in a single step from readily available starting materials.

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of this compound can proceed through several mechanistic pathways, depending on the chosen synthetic route.

In the case of direct esterification , such as the Fischer esterification, the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.comyoutube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the hydroxyl group of 2-naphthol. masterorganicchemistry.comyoutube.com A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com When using an acid chloride, the mechanism is a nucleophilic acyl substitution where the 2-naphthol attacks the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

For multi-component reactions , the mechanism is more complex. For example, in the FeCl₃-catalyzed reaction of a salicylaldehyde, Meldrum's acid, and an alcohol, the reaction likely initiates with a Knoevenagel condensation between the salicylaldehyde and Meldrum's acid. researchgate.net This is followed by an intramolecular cyclization (lactonization) to form the coumarin ring. The alcohol then participates in a transesterification or a direct esterification step to yield the final coumarin-3-carboxylate ester.

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate has also been studied, revealing that the pyran-2-one ring is susceptible to ring-opening via nucleophilic attack. nih.govresearchgate.netnih.gov This highlights the reactivity of the coumarin core and suggests that side reactions are possible under certain conditions.

Derivatization and Functionalization Strategies of the this compound Core

The architecture of this compound offers three primary regions for chemical modification: the chromene ring system, the naphthyl substructure, and the ester linkage. Each of these sites can be selectively targeted to generate a diverse library of derivatives.

Modifications at the Chromene Ring System

The 2-oxochromene (coumarin) core is a privileged scaffold in medicinal chemistry and materials science. Its reactivity allows for various modifications. While the C3 position is occupied by the carboxylate group, the C4 position and the fused benzene (B151609) ring are common sites for functionalization.

Reactions at the C4-position of the α,β-unsaturated lactone system are of significant interest. Michael addition reactions with various nucleophiles can introduce substituents at this position, leading to 3,4-dihydrocoumarin derivatives. Furthermore, the benzene ring of the chromene moiety can undergo electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups like nitro, halogen, or alkyl groups can be introduced, thereby altering the electronic properties of the entire molecule.

Table 1: Potential Modifications of the 2-Oxochromene Ring

Reaction TypePositionReagents/ConditionsResulting Structure
Electrophilic Aromatic SubstitutionC6, C8HNO₃/H₂SO₄Introduction of nitro groups
HalogenationC6, C8Br₂/FeBr₃Introduction of bromo groups
Michael AdditionC4Nucleophiles (e.g., thiols, amines)Saturation of the C3-C4 double bond and addition of a substituent at C4
CondensationC4Active methylene (B1212753) compoundsFormation of new fused ring systems

These modifications leverage established coumarin chemistry to create derivatives with tailored characteristics. For instance, the synthesis of various coumarin-3-carboxamides often starts from a pre-functionalized salicylaldehyde, which is then used to construct the desired substituted chromene ring. acgpubs.org

Functionalization of the Naphthyl Substructure

The naphthyl group provides a broad canvas for introducing chemical diversity. The reactivity of the naphthalene (B1677914) ring system towards electrophilic substitution is well-documented, though controlling regioselectivity (α vs. β substitution) can be challenging. researchgate.net However, modern synthetic methods, including transition-metal-catalyzed C-H activation, offer precise control over the position of functionalization. researchgate.net

For the 2-naphthyl ester, the existing ester group acts as a deactivating meta-director. However, direct functionalization of the naphthalene ring can be achieved through various methods. For example, diazo coupling reactions can be used to introduce azo groups, leading to colored compounds with potential applications as dyes or molecular switches. researchgate.net

Table 2: Examples of Naphthyl Ring Functionalization

Reaction TypeReagentsPotential Functional GroupsReference
Electrophilic NitrationHNO₃/H₂SO₄Nitro (-NO₂) researchgate.net
HalogenationBr₂, Cl₂Bromo (-Br), Chloro (-Cl) researchgate.net
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acyl (-COR) researchgate.net
C-H AlkenylationOlefins, Rh/Cu catalystAlkenyl (-CH=CHR) researchgate.net
Diazo CouplingAryl diazonium saltsAzo (-N=N-Ar) researchgate.net

The introduction of these groups can significantly impact the molecule's steric and electronic profile, influencing its interaction with biological targets or its photophysical properties. nih.gov For instance, naphthyl-containing compounds have been investigated for various biological activities, and functionalization is a key strategy for optimization. nih.gov

Transformations of the Ester Linkage (e.g., Hydrazinolysis)

The ester linkage is a highly versatile functional group that can be readily transformed into other functionalities. One of the most common and useful transformations is hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate. nih.gov This reaction cleaves the ester bond and typically yields the corresponding carbohydrazide (B1668358).

In the case of 2-oxochromene-3-carboxylates, the reaction with hydrazine hydrate can be complex. While the expected product is 2-oxo-2H-chromene-3-carbohydrazide, studies on the analogous ethyl ester have shown that other products can form, such as salicylaldehyde azine and malono-hydrazide. nih.govnih.gov The reaction outcome can depend on the stoichiometry of the reagents and the reaction conditions. nih.gov

Reaction Scheme: Hydrazinolysis of a 2-Oxochromene-3-carboxylate

Ester + Hydrazine Hydrate → 2-Oxo-2H-chromene-3-carbohydrazide + Side Products

The resulting 2-oxo-2H-chromene-3-carbohydrazide is a valuable synthetic intermediate. nih.gov The hydrazide moiety can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones, or it can be used as a building block for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, or triazoles. nih.govresearchgate.net

Table 3: Products from the Reaction of Ethyl 2-Oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

Product NameReagents & ConditionsYieldReference
Salicylaldehyde azineEthyl 2-oxo-2H-chromene-3-carboxylate, Hydrazine Hydrate, Ethanol, Reflux48% nih.gov
Malono-hydrazideEthyl 2-oxo-2H-chromene-3-carboxylate, Hydrazine Hydrate, Ethanol, Reflux- (Identified as a main product) nih.govnih.gov
N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides2-Oxo-2H-chromene-3-carbohydrazide, Substituted Aldehydes, Ethanol, Reflux80-88% nih.gov

This transformation of the ester linkage into a carbohydrazide opens up a vast field of subsequent chemical modifications, allowing for the creation of complex molecules with diverse structures and potential functions. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 2-Naphthyl 2-oxochromene-3-carboxylate is expected to exhibit distinct signals corresponding to the protons of the coumarin (B35378) core and the naphthyl group.

Coumarin Moiety: The coumarin ring system typically displays a characteristic singlet for the proton at the C-4 position (H-4), which is anticipated to appear significantly downfield (around δ 8.5-9.0 ppm) due to its vinylic nature and the deshielding effect of the adjacent carbonyl group. The four protons on the benzoyl portion of the coumarin ring (H-5, H-6, H-7, and H-8) would present as a complex multiplet or as distinct doublets and triplets in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern of the coumarin ring.

Naphthyl Moiety: The 2-naphthyl group contains seven aromatic protons, which would also resonate in the aromatic region (δ 7.2-8.5 ppm). The signals for these protons are expected to be complex due to spin-spin coupling, with characteristic patterns for the different rings of the naphthalene (B1677914) system.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Coumarin H-48.5 - 9.0Singlet
Coumarin Aromatic H7.0 - 8.0Multiplet
Naphthyl Aromatic H7.2 - 8.5Multiplet

Note: This table is predictive and based on the analysis of related structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the carbons of the pyrone ring.

Carbonyl Carbons: Two distinct carbonyl signals are anticipated. The lactone carbonyl carbon (C-2) of the coumarin ring is expected to resonate in the range of δ 155-165 ppm. The ester carbonyl carbon (from the carboxylate group) would likely appear at a slightly lower field, around δ 160-170 ppm.

Aromatic and Vinylic Carbons: The spectrum would show a multitude of signals in the aromatic region (δ 110-155 ppm) corresponding to the carbons of the coumarin and naphthyl rings. The chemical shifts of the carbons in the coumarin ring are influenced by the electron-withdrawing nature of the carbonyl group and the oxygen atom. The carbons of the naphthyl ring would also show characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Lactone C=O)155 - 165
Ester C=O160 - 170
C-3115 - 125
C-4145 - 155
Aromatic C (Coumarin & Naphthyl)110 - 150

Note: This table is predictive and based on the analysis of related structures.

To unambiguously assign all proton and carbon signals and to confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks within the coumarin and naphthyl ring systems, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the quaternary carbons and for confirming the connectivity between the coumarin-3-carboxylate moiety and the 2-naphthyl group through the ester linkage. For instance, a correlation between the protons of the naphthyl ring and the ester carbonyl carbon would definitively confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and lactone functional groups.

Carbonyl Stretching (νC=O): Two distinct and strong carbonyl absorption bands are anticipated. The lactone carbonyl stretching frequency is typically observed in the range of 1720-1780 cm⁻¹. The ester carbonyl stretching frequency is also expected in a similar region, often slightly lower than the lactone, around 1710-1750 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of the substituents.

C-O Stretching (νC-O): Strong bands corresponding to the C-O stretching vibrations of the ester and lactone groups are expected in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1620 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings of the coumarin and naphthyl moieties.

Aromatic C-H Stretching: Signals for aromatic C-H stretching are expected above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium
Lactone C=O Stretch1720 - 1780Strong
Ester C=O Stretch1710 - 1750Strong
Aromatic C=C Stretch1450 - 1620Variable
C-O Stretch1000 - 1300Strong

Note: This table is predictive and based on the analysis of related structures.

Raman spectroscopy, being complementary to IR, would also be useful. The aromatic ring vibrations often give rise to strong Raman signals. The carbonyl stretching vibrations would also be observable, although typically weaker than in the IR spectrum.

The precise frequencies and shapes of the vibrational bands can provide subtle information about the molecular conformation. For instance, the relative orientation of the naphthyl group with respect to the coumarin moiety could influence the vibrational coupling and, consequently, the spectral features. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectra to explore different possible conformers and to aid in the assignment of complex vibrational modes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides insights into the molecule's chromophoric systems and the nature of its electronic transitions.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two primary chromophores: the 2-oxochromene (coumarin) core and the naphthyl group. The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions and weaker bands from n→π* transitions. youtube.commasterorganicchemistry.com

The 2-oxochromene system is a conjugated entity containing multiple C=C and C=O bonds, giving rise to intense π→π* transitions. nih.gov These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed at shorter wavelengths with high molar absorptivity. The naphthalene moiety, a polycyclic aromatic hydrocarbon, also contributes significantly to the π→π* absorption region.

Additionally, the presence of oxygen atoms in the carbonyl and ether groups of the coumarin ring introduces non-bonding electrons (n-electrons). The promotion of these electrons to a π* antibonding orbital results in an n→π* transition. masterorganicchemistry.com These transitions are characteristically of much lower intensity (lower molar absorptivity) and appear at longer wavelengths compared to π→π* transitions. masterorganicchemistry.com For carbonyl compounds, these absorptions are common in the 270-300 nm range. masterorganicchemistry.com The combination of these chromophores results in a complex spectrum with multiple absorption maxima, reflecting the rich electronic nature of the molecule.

Table 1: Expected UV-Vis Absorption Data and Electronic Transitions

Approximate λmaxTransition TypeAssociated Chromophore
~220-280 nmπ→πNaphthyl Group
~300-350 nmπ→π2-Oxochromene Core
>350 nmn→π*Carbonyl (C=O) Groups

Solvatochromism describes the shift in a compound's absorption maxima (λmax) in response to a change in solvent polarity. This phenomenon provides valuable information about the difference in polarity between the molecule's ground and excited states. For coumarin derivatives, a bathochromic (red) shift in the absorption spectrum is commonly observed as solvent polarity increases. nih.govnih.gov This shift indicates that the π→π* electronic transition is involved and that the excited state is more polar than the ground state, leading to enhanced stabilization by polar solvents. researchgate.net

In the case of this compound, increasing the solvent polarity is expected to induce a red shift in its main π→π* absorption band. This is because polar solvents will more effectively stabilize the charge-separated character of the excited state compared to the ground state, thus lowering the energy gap for the transition. researchgate.net The study of solvatochromism using various solvent polarity scales can help quantify the contributions of different solute-solvent interactions. researchgate.netacs.org

Table 2: Predicted Solvatochromic Shifts in Absorption Maxima (λmax)

SolventPolarity (Relative)Expected λmax ShiftObservation
HexaneNonpolarBaselineHypsochromic (Blue Shift)
DichloromethanePolar AproticIntermediate-
AcetonitrilePolar AproticShifted-
Ethanol (B145695)Polar ProticMaximum ShiftBathochromic (Red Shift)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C20H12O4), the molecular ion peak [M]+• would be observed at its calculated molecular weight.

The fragmentation of coumarins under mass spectrometry conditions is well-documented. A primary and characteristic fragmentation pathway for the coumarin core is the loss of a carbon monoxide (CO) molecule (28 Da), resulting in a stable benzofuran (B130515) radical ion. nih.govbenthamopen.com This process can occur successively. nih.gov

For ester derivatives like the title compound, fragmentation is often initiated at the ester linkage. isca.me Key fragmentation pathways for this compound would likely include:

Cleavage of the ester C-O bond to generate a 2-oxochromene-3-carbonyl cation and a naphthoxy radical.

Cleavage of the O-naphthyl bond to produce a 2-oxochromene-3-carboxylate radical and a naphthyl cation.

Subsequent fragmentation of the coumarin-containing ions via the loss of CO. nih.gov

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the coumarin and naphthyl moieties through the ester group.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound (MW: 328.31 g/mol )

Predicted m/zProposed Fragment IonOrigin of Fragment
328[C20H12O4]+•Molecular Ion [M]+•
187[C10H3O3]+[M - C10H7O]+ (Loss of naphthoxy radical)
143[C10H7O]+Naphthoxy cation
127[C10H7]+Naphthyl cation
159[C9H3O2]+[C10H3O3]+ - CO (Loss of carbon monoxide)

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other aryl 2-oxochromene-3-carboxylates, allows for a detailed and accurate prediction of its structural characteristics. mdpi.comresearchgate.net

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In coumarin-3-carboxylate derivatives, crystal packing is often dominated by weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the carbonyl groups on adjacent molecules. mdpi.comdntb.gov.ua These interactions can link molecules into chains or more complex two-dimensional sheets. mdpi.com

Table 4: Representative Geometrical Parameters from Analogous Coumarin Structures

ParameterTypical Value/RangeReference Compound Type
C=O (lactone) Bond Length~1.21 ÅEthyl 2-oxo-2H-chromene-3-carboxylates researchgate.net
C=O (ester) Bond Length~1.20 ÅEthyl 2-oxo-2H-chromene-3-carboxylates researchgate.net
C-O (ester) Bond Length~1.35 ÅEthyl 2-oxo-2H-chromene-3-carboxylates researchgate.net
Dihedral Angle (Coumarin // Aryl Group)5° - 90°Aryl 2-oxochromene-3-carboxylates researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of organic molecules. For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine electronic structure, molecular orbital energies, and reactivity descriptors. nih.govresearchgate.net

Studies on similar coumarin esters reveal that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich coumarin ring system, particularly the benzene (B151609) part and the pyrone oxygen atom. The lowest unoccupied molecular orbital (LUMO), conversely, is often distributed across the C3-C4 double bond and the carbonyl group of the pyrone ring. The introduction of the naphthyl group at the carboxylate position in 2-Naphthyl 2-oxochromene-3-carboxylate is expected to influence this distribution. The electron-rich naphthalene (B1677914) ring could participate in the HOMO, potentially raising its energy level.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, theoretical calculations on 2-oxo-2H-chromen-7-yl benzoate (B1203000) yielded a HOMO-LUMO gap of 4.465 eV, indicating significant intramolecular charge transfer. researchgate.net It is anticipated that this compound would also exhibit a substantial HOMO-LUMO gap, characteristic of the stable coumarin scaffold.

Table 1: Predicted Electronic Properties from DFT Calculations Note: These values are hypothetical and based on typical findings for related coumarin esters.

ParameterPredicted Value / CharacteristicSignificance
HOMO Energy~ -6.5 to -7.0 eVIndicates electron-donating ability
LUMO Energy~ -2.0 to -2.5 eVIndicates electron-accepting ability
Energy Gap (ΔE)~ 4.0 to 4.5 eVRelates to chemical reactivity and stability
Dipole MomentModerate to HighInfluences solubility and intermolecular interactions

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. mdpi.com For a molecule like this compound, a key area of flexibility is the torsion angle between the planar coumarin ring system and the naphthyl carboxylate group.

Crystal structure analyses of related esters, such as menthyl 2-oxo-2H-chromene-3-carboxylate, show significant dihedral angles between the coumarin plane and the ester group, often influenced by the steric bulk of the substituent. nih.gov In one study, this angle was found to be 43.8°. nih.gov MD simulations would allow for the exploration of the potential energy surface associated with the rotation around the C3-C(O)O bond, revealing low-energy conformations and the barriers between them. Such simulations have shown that for many coumarin derivatives, closed and open conformational states can exist, which may regulate their activity in biological systems. mdpi.com The bulky naphthyl group would likely create a distinct conformational landscape with specific preferred orientations to minimize steric hindrance.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are highly effective for predicting spectroscopic properties like UV-Vis absorption spectra. researchgate.net These calculations can simulate the electronic transitions between molecular orbitals. For coumarin derivatives, the absorption spectra are typically characterized by strong π-π* transitions. The calculated UV-Vis spectrum for a related compound, N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine, was successfully simulated using the TD-DFT method. researchgate.net

Similarly, vibrational frequencies (IR and Raman) can be calculated and assigned using DFT. These theoretical spectra are often scaled to correct for anharmonicity and to achieve better agreement with experimental data. For this compound, the characteristic carbonyl stretching frequencies of the lactone and the ester groups would be of particular interest. In 2-oxo-2H-chromen-7-yl benzoate, these were observed at 1724.0 cm⁻¹ (lactone) and 1750.4 cm⁻¹ (ester), respectively, showing good agreement with calculated values. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Note: Predicted values are based on data from analogous coumarin structures.

Spectroscopic TechniquePredicted ParameterPredicted Wavelength / Wavenumber
UV-Vis (λmax)π-π* transition~320-360 nm
IR (C=O stretch, lactone)Vibrational Frequency~1720-1740 cm-1
IR (C=O stretch, ester)Vibrational Frequency~1745-1765 cm-1

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For coumarin-3-carboxylates, reactions can occur at the coumarin ring or the ester group. researchgate.net For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been studied to understand the formation of various products, including ring-opened species. researchgate.net

In silico modeling of a potential reaction, such as the hydrolysis of this compound, would involve locating the transition state for the nucleophilic attack on the ester carbonyl. DFT calculations could map the minimum energy path, providing the activation energy barrier and reaction enthalpy. This would clarify whether the reaction is kinetically and thermodynamically favorable. Such studies are crucial for predicting the stability and reactivity of the compound under various conditions.

Theoretical Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Theoretical tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these non-covalent interactions. researchgate.netmdpi.com

For coumarin esters, crystal structures are often stabilized by a combination of C-H···O hydrogen bonds, carbonyl-π interactions, and π-π stacking. researchgate.net In ethyl 6-halo-2-oxo-2H-chromene-3-carboxylates, carbonyl-carbonyl and carbonyl-π interactions were identified as key motifs directing the supramolecular structure. researchgate.net A study on cycloalkyl-substituted coumarin-3-carboxylates revealed that weak C-H···O hydrogen bonds were critical in defining the solid-state architecture, while π-π stacking was negligible.

Investigation of Optical and Photophysical Properties

Fluorescence Spectroscopy of 2-Naphthyl 2-oxochromene-3-carboxylate

The fluorescence properties of this compound are central to understanding its potential as a molecular probe and in optoelectronic devices.

Emission Maxima and Quantum Yields

Solvent Polarity Effects on Emission (Solvatochromism)

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic of many fluorescent dyes, including coumarin (B35378) derivatives. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. In polar solvents, molecules with a significant change in dipole moment upon excitation often exhibit a bathochromic (red) shift in their emission spectra.

While specific solvatochromic data for this compound is not explicitly detailed in the available literature, the general behavior of coumarins suggests a pronounced sensitivity to solvent polarity. nih.govresearchgate.net For example, studies on other coumarin derivatives have shown a substantial bathochromic shift in the emission wavelength with increasing solvent polarity. researchgate.net This property is indicative of a more polar excited state compared to the ground state, a common feature in push-pull chromophores. The interaction with protic solvents can also lead to specific hydrogen bonding effects, further influencing the emission characteristics.

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Time-resolved fluorescence spectroscopy provides critical information about the lifetime of the excited state and the various deactivation pathways available to the molecule after excitation. The excited-state dynamics of coumarin derivatives can be complex, often involving processes such as intramolecular charge transfer (ICT) and, in some cases, the formation of a twisted intramolecular charge transfer (TICT) state. nih.govrsc.org

For instance, studies on Coumarin 307 have revealed that the relaxation dynamics of its electronic excited state are significantly influenced by solvent polarity and intermolecular hydrogen bonding. nih.govrsc.org In polar solvents, the formation of a TICT state can occur, leading to specific deactivation pathways. nih.govrsc.org While direct experimental data for this compound is not available, it is reasonable to infer that its excited-state dynamics would also be governed by similar charge transfer processes, with the naphthyl group potentially influencing the electronic distribution and the stability of the excited states. The fluorescence lifetime of coumarins can vary from picoseconds to nanoseconds, depending on the specific structure and the environment. nih.gov

Linear and Non-Linear Optical (NLO) Properties

The unique electronic structure of coumarin derivatives, characterized by a π-conjugated system, makes them promising candidates for applications in nonlinear optics.

Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA) Characteristics

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. cam.ac.uk For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. rsc.org The efficiency of SHG is a key parameter for materials used in frequency-doubling applications in lasers. aps.orgnih.gov While specific SHG efficiency data for this compound has not been reported, research on other organic chromenes and coumarin-based materials has demonstrated their potential for significant SHG responses. rsc.org

Two-Photon Absorption (TPA) is another third-order nonlinear optical process where a molecule simultaneously absorbs two photons. rsc.org This process is dependent on the square of the light intensity. rsc.org The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂). Coumarin derivatives have been investigated for their TPA properties, with some showing significant TPA cross-sections, making them suitable for applications such as two-photon fluorescence microscopy and photodynamic therapy. researchgate.netiaea.orgnih.gov The TPA cross-section is influenced by the molecular structure, with factors such as the presence of donor-acceptor groups and the extent of the π-conjugated system playing a crucial role. researchgate.net For some coumarins, TPA cross-sections have been measured to be in the range of tens to hundreds of Goeppert-Mayer (GM) units. researchgate.netiaea.org

Factors Influencing NLO Response

The nonlinear optical response of a molecule is intrinsically linked to its electronic structure. Several factors can be tuned to enhance the NLO properties of coumarin derivatives.

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-withdrawing groups within the molecule can create a "push-pull" system, facilitating intramolecular charge transfer upon excitation. This charge separation leads to a large change in the dipole moment between the ground and excited states, which is a key factor for a high second-order hyperpolarizability (β), the microscopic origin of the SHG response.

π-Conjugation: Extending the π-conjugated system of the molecule generally leads to an increase in the NLO response. The inclusion of the naphthyl group in this compound extends the conjugation compared to simpler coumarins, which is expected to enhance its NLO properties.

Molecular Symmetry: For second-order NLO phenomena like SHG, the molecule and its arrangement in the solid state must be non-centrosymmetric. For third-order processes like TPA, this restriction is lifted.

Solvent Effects: The surrounding medium can influence the NLO properties by stabilizing or destabilizing the charge-separated states.

While specific experimental values for the NLO coefficients of this compound are not available, theoretical calculations on similar chromene derivatives have shown that these compounds can possess significant NLO properties. rsc.org Computational studies on related coumarin-imidazo[1,2-a]heterocyclic derivatives have also highlighted the importance of molecular planarity and the nature of substituents in determining the nonlinear refractive index. rsc.org

Photochemical Stability and Degradation Pathways

While specific studies on the photochemical stability and degradation pathways of this compound are not extensively documented, an understanding of its potential behavior can be inferred from the known properties of its constituent moieties: the coumarin core and the naphthyl group.

The coumarin (2-oxochromene) ring system is known to undergo photochemical reactions. For instance, coumarin derivatives can participate in photo [2+2] cycloadditions. nih.gov The stability of the ester linkage and the coumarin ring is also a factor. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with strong nucleophiles like hydrazine (B178648) hydrate (B1144303) has been shown to cause ring cleavage, yielding products like salicylaldehyde (B1680747) azine, which suggests a potential pathway for chemical degradation under certain conditions. researchgate.net

The naphthyl moiety, particularly in the form of naphthols, is susceptible to photodegradation, especially through advanced oxidation processes. Studies on the photocatalytic degradation of 2-naphthol (B1666908) using catalysts like titanium dioxide (TiO₂) have shown that it can be completely mineralized. imist.maresearchgate.net The degradation process involves the generation of hydroxyl radicals, which attack the aromatic ring. imist.ma Intermediate products identified during the degradation of 2-naphthol include compounds such as benzoic acid, phenol, β-naphthoquinone, and 1,2-naphthalenedione, indicating that ring-opening and oxidation are key steps in the degradation pathway. medchemexpress.com

Therefore, it is plausible that the degradation of this compound under photochemical stress could proceed via two main routes:

Attack on the coumarin nucleus, potentially leading to dimerization or ring-opening.

Oxidation and cleavage of the naphthalene (B1677914) ring system, similar to the degradation of 2-naphthol.

Table 1: Potential Degradation Products of the Naphthyl Moiety (based on 2-Naphthol degradation) This table is inferred from studies on 2-naphthol and represents potential, not confirmed, degradation products for the subject compound.

Intermediate CompoundMolecular FormulaMethod of DetectionReference
Benzoic AcidC₇H₆O₂UPLC-MS-Q-O medchemexpress.com
β-NaphthoquinoneC₁₀H₆O₂UPLC-MS-Q-O medchemexpress.com
1,2-NaphthalenedioneC₁₀H₆O₂UPLC-MS-Q-O medchemexpress.com
PhenolC₆H₆OUPLC-MS-Q-O medchemexpress.com

Applications as Fluorescent Probes or Labels in Chemical Biology

The 2-oxochromene-3-carboxylate scaffold is a well-established fluorophore, and its derivatives are frequently explored for applications in chemical biology. The parent compound, Coumarin-3-carboxylic acid, is noted for its utility as a fluorescent probe for detecting hydroxyl radicals (•OH). researchgate.net It reacts with •OH to produce the highly fluorescent product 7-Hydroxycoumarin-3-carboxylic acid, providing a quantitative method for monitoring oxidative stress. researchgate.net

While direct applications of this compound as a fluorescent probe are not specifically reported in the available literature, its structure suggests significant potential. The core fluorescence of the coumarin system is well-known, and modifications at the 3-position with an ester group are common in fluorescent dyes. medchemexpress.com The introduction of the naphthyl group, a large aromatic system, would be expected to modulate the photophysical properties of the coumarin fluorophore significantly. This modification typically leads to:

Bathochromic Shift: A shift in the absorption and emission maxima to longer wavelengths (a red-shift) due to the extended π-conjugation of the naphthalene ring.

Changes in Quantum Yield: The efficiency of the fluorescence emission could be either enhanced or quenched depending on the electronic interactions between the coumarin and naphthalene moieties.

Modified Stokes Shift: The difference between the maximum absorption and emission wavelengths could be altered, which is an important characteristic for fluorescent probes.

Naphthalene derivatives themselves are used to construct fluorescent probes, valued for their stable planar structure, high quantum yield, and strong light resistance. Therefore, combining the coumarin and naphthalene structures in this compound could create a probe with unique spectral properties, potentially for sensing specific analytes or for use as a fluorescent label in bio-imaging. The lipophilic nature of the naphthyl group might also influence its localization within biological systems, targeting non-polar environments like cell membranes.

Table 2: Fluorescent Probe Applications of Related Coumarin Compounds

CompoundAnalyte DetectedFluorescent ProductApplicationReference
Coumarin-3-carboxylic acidHydroxyl Radical (•OH)7-Hydroxycoumarin-3-carboxylic acidResearch of oxidative stress responses researchgate.net

Structure Activity Relationship Sar and Molecular Design

Correlating Structural Features of 2-Naphthyl 2-oxochromene-3-carboxylate with Observed Activities

The biological and optical activities of coumarin (B35378) derivatives are highly dependent on the nature and position of their substituents. For this compound, the key structural features are the naphthyl group at the 3-position of the carboxylate and the substituents on the chromene core.

The orientation of the naphthyl group (1-naphthyl vs. 2-naphthyl) and any substitutions on it can significantly influence the molecule's steric and electronic properties. While specific studies on this compound are not extensively available, general principles from related aryl-substituted coumarins can be applied. The large surface area of the naphthyl group can enhance π-π stacking interactions with aromatic residues in the binding sites of enzymes or receptors.

The position of attachment to the naphthyl ring is crucial. A 2-naphthyl substituent, as in the title compound, is less sterically hindered than a 1-naphthyl substituent, which can affect its ability to adopt a favorable conformation for biological activity. Substituents on the naphthyl ring, such as hydroxyl or methoxy (B1213986) groups, could introduce new hydrogen bonding opportunities or alter the electron density of the aromatic system, thereby modulating its binding affinity and pharmacokinetic properties.

The chromene (coumarin) core is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.gov Small modifications to the coumarin structure can lead to a diverse range of pharmacological effects. nih.gov The introduction of various functional groups can lead to more complex and diverse derivatives with significant application value. nih.gov

For instance, in a series of 4-aryl-4H-chromene-3-carbonitrile derivatives, substitutions on the aryl ring at the C4 position were found to influence Src kinase inhibitory activity. nih.gov Compounds with a 2-chlorophenyl or a 3-nitrophenyl substituent showed significant inhibitory effects. nih.gov This highlights that the electronic nature and position of substituents on the aryl ring, which in our case is a naphthyl group, can be critical for activity.

Furthermore, studies on other coumarin derivatives have shown that hydroxyl groups on the coumarin ring can contribute to antiproliferative activity. nih.gov The presence and position of such groups on the benzopyran portion of this compound would be expected to similarly modulate its biological profile.

Rational Design Principles for Modulating Desired Properties

The rational design of derivatives of this compound can be guided by established SAR principles for coumarins. To enhance a specific biological activity, such as anticancer or enzyme inhibitory effects, several strategies can be employed:

Modification of the Naphthyl Moiety: Introducing electron-donating or electron-withdrawing groups onto the naphthyl ring can fine-tune the electronic properties of the entire molecule. This can affect its ability to interact with biological targets and can also influence its photophysical properties, such as fluorescence.

Substitution on the Chromene Ring: Adding substituents like halogens, hydroxyl, or amino groups at various positions (e.g., C4, C5, C7) of the chromene core can significantly impact activity. For example, hydroxylated coumarin nuclei have shown interesting antiproliferative effects. nih.gov

A study on coumarin-based atropisomers utilized a palladium-catalyzed C-H functionalization strategy to create axially chiral coumarins, demonstrating that advanced synthetic methods can be used to generate structurally novel and potent derivatives. acs.org

Comparative SAR Studies with Related Chromene and Naphthyl Derivatives

Comparative SAR studies provide valuable insights into the importance of specific structural motifs. For instance, in a study of 2-morpholinobenzoic acid derivatives as antiproliferative agents, the substitution pattern on the central aromatic ring was found to be critical for activity. nih.gov A shift from a 1,2,5-trisubstituted pattern to a 1,2,4-trisubstituted pattern resulted in a significant decrease in inhibitory activity. nih.gov This underscores the importance of the spatial arrangement of functional groups, a principle that is directly applicable to the design of this compound analogs.

Furthermore, a comparative study of naphthalene-2,3-dicarboxaldehyde (NDA) and o-phthalaldehyde (B127526) (OPA) as fluorescent labeling agents showed that the NDA derivatives were more stable and offered better detectability. nih.gov This suggests that the naphthalene (B1677914) moiety, as present in this compound, can confer favorable properties such as enhanced stability and fluorescence compared to a simple phenyl ring.

The following table presents data from related coumarin and chromene derivatives, illustrating how structural modifications affect their biological activity.

Compound ClassSpecific DerivativeActivityIC50 Value
4-Aryl-4H-chromene-3-carbonitriles nih.gov2-chlorophenyl- derivative (4c)Src kinase inhibition11.1 µM
4-Aryl-4H-chromene-3-carbonitriles nih.gov3-nitrophenyl- derivative (4h)Src kinase inhibition18.3 µM
Hydroxylated Coumarins nih.gov4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d)Taq DNA polymerase inhibition20.7 ± 2.10 μM
Acetylated Coumarins nih.gov4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) (3c)Taq DNA polymerase inhibition48.25 ± 1.20 μM

This data illustrates that the nature and position of substituents on the core scaffold are critical in determining the biological potency of these compounds.

Biological Activity Research in Vitro Studies

Antimicrobial Efficacy Against Pathogenic Strains

While direct studies on the antimicrobial properties of 2-Naphthyl 2-oxochromene-3-carboxylate are limited, extensive research on its core components—the coumarin-3-carboxylate scaffold and naphthyl moiety—provides significant insights into its potential efficacy.

Derivatives of coumarin-3-carboxylic acid have demonstrated notable antimicrobial capabilities. For instance, certain coumarin-3-carboxamide derivatives have shown moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values of 312.5 μg/mL. lew.ro Other studies on coumarin-3-carboxylic acids have reported inhibitory effects against various bacterial and fungal strains, with some achieving MIC values as low as 256 μg/mL, suggesting both bactericidal and fungicidal potential. rsc.orgresearchgate.net

The antimicrobial activity can be significantly enhanced through complexation with metal ions. Silver(I) complexes of coumarin-3-carboxylate, for example, have shown potent activity against the clinically significant methicillin-resistant Staphylococcus aureus (MRSA) with MIC80 values as low as 0.63 μM, whereas the coumarin (B35378) ligands themselves showed no activity. maynoothuniversity.ieresearchgate.net Similarly, lanthanum complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated greater antibacterial effects compared to the ligand alone. iiste.org

The table below summarizes the antimicrobial activity of various coumarin-3-carboxylate derivatives against selected pathogenic strains.

Compound ClassTested OrganismsActivity/MICSource
Coumarin-3-carboxamidesS. epidermidis, S. aureusMIC: 312.5 μg/mL lew.ro
Coumarin-3-carboxylic acidsBacteria and FungiMIC: 256-1024 μg/mL rsc.org
Silver(I) Coumarin-3-carboxylatesMRSAMIC80: 0.63 μM maynoothuniversity.ieresearchgate.net
Lanthanum-ethyl 2-oxo-2H-chromene-3-carboxylateWound bacteriaEffective inhibition iiste.org

Antineoplastic Activity in Cancer Cell Lines

The antineoplastic potential of compounds structurally related to this compound has been a subject of significant investigation. The core 2-oxochromene-3-carboxylate structure is a recognized pharmacophore in the development of anticancer agents. researchgate.net

Structurally analogous compounds have demonstrated potent cytotoxicity and cell growth inhibition across a variety of human cancer cell lines, including leukemia, breast, cervical, and liver cancer. For example, lanthanide complexes of coumarin-3-carboxylic acid show antiproliferative activity against the K-562 leukemia cell line, with IC50 values of 108.39 μM for the samarium complex and 164.52 μM for the gadolinium complex. medchemexpress.com

N-phenyl coumarin-3-carboxamides and their derivatives have shown significant potency against HepG2 (liver) and HeLa (cervical) cancer cell lines, with some fluorinated derivatives exhibiting IC50 values as low as 0.39 μM against HeLa cells. mdpi.com Furthermore, coumarin-3-formamido derivatives have also been evaluated, with one compound showing potent cytotoxicity against HeLa cells. nih.gov The presence of a naphthyl ring, as seen in certain naphthyridine derivatives, has been linked to increased cytotoxicity in HeLa, HL-60 (leukemia), and PC-3 (prostate) cancer cell lines, with IC50 values as low as 0.1 µM reported for the HL-60 cell line. nih.gov Similarly, 2-arylnaphtho[2,3-d]oxazole-4,9-diones displayed potent cytotoxicity against prostate cancer cell lines, with an IC50 of 0.03 μM on LNCaP cells. nih.gov

The following interactive data table presents the cytotoxic activity of various compounds structurally related to this compound.

Compound ClassCell LineCell TypeIC50 / GI50 (µM)Source
Lanthanide-Coumarin-3-carboxylate ComplexK-562Leukemia108.39 medchemexpress.com
N-(2,5-difluoro)phenyl coumarin-3-carboxamideHeLaCervical Cancer0.39 mdpi.com
N-(2,5-difluoro)phenyl coumarin-3-carboxamideHepG2Liver Cancer2.62 mdpi.com
Naphthyridine Derivative (Compound 16)HL-60Leukemia0.1 nih.gov
Naphthyridine Derivative (Compound 16)HeLaCervical Cancer0.71 nih.gov
2-Arylnaphtho-oxazole-dione (Compound 10)LNCaPProstate Cancer0.03 nih.gov
2-Arylnaphtho-oxazole-dione (Compound 10)PC3Prostate Cancer0.08 nih.gov

The anticancer activity of coumarin and naphthyl derivatives is often mediated through the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death in cancer cells by modulating key apoptotic pathways.

For instance, certain coumarin derivatives induce apoptosis in breast cancer cells by significantly altering the expression levels of apoptosis-related genes such as BCL-2 (downregulation) and caspase-9 (upregulation). nih.gov Other coumarin derivatives have been shown to induce apoptosis in promyelocytic leukemia (HL60) and liver cancer (HepG2) cells through the activation of effector caspases 3 and 7. nih.gov The inhibition of sirtuin enzymes by coumarin analogs has also been directly linked to pro-apoptotic effects in human leukemia (U937) cells. nih.gov

The flavoring agent dihydrocoumarin, a structurally related compound, was found to increase apoptosis more than threefold in human lymphoblastoid cells, a process linked to the inhibition of human SIRT1 deacetylase and a subsequent increase in p53 acetylation. researchgate.netplos.org This highlights a specific molecular pathway through which coumarin-based structures can exert their pro-apoptotic effects.

Enzyme Modulatory Activities (e.g., Sirtuin Inhibition for structurally analogous compounds)

A significant area of research for coumarin-based compounds is their ability to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs) implicated in cancer and aging. nih.gov Several coumarin analogs have been identified as potent sirtuin inhibitors.

Dihydrocoumarin (DHC), a compound found in sweet clover, has been shown to inhibit both yeast Sir2p and human SIRT1 and SIRT2 deacetylase activity in vitro. researchgate.netplos.org This inhibition leads to increased acetylation of key proteins like p53, promoting apoptosis. plos.org The development of simplified synthetic coumarin derivatives has led to compounds with marked selectivity for inhibiting SIRT2 over SIRT1. nih.gov These selective SIRT2 inhibitors also demonstrated high pro-apoptotic and cytodifferentiating properties in human leukemia cells. nih.gov Conversely, other modifications to related scaffolds have produced analogs with selective inhibition of SIRT1 over SIRT2. nih.gov The mechanism of inhibition often involves competition with the NAD+ co-substrate, which is essential for sirtuin deacetylase activity. mdpi.com This body of evidence suggests that the 2-oxochromene core is a viable scaffold for developing specific sirtuin inhibitors.

Interaction with Biomolecules (e.g., DNA Binding Studies via Spectroscopic Methods)

The ability of a compound to interact with DNA is a key mechanism for many anticancer agents. Spectroscopic studies on coumarin derivatives have confirmed their potential to bind to DNA.

Research on coumarin-3-formamido derivatives using absorption titration and fluorescence spectroscopy suggests that these compounds can bind to DNA, with the proposed mode of interaction being intercalation. nih.gov In this process, the planar aromatic structure of the coumarin derivative inserts itself between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. Another study on 3-(1H-tetrazol-5-yl) coumarin also indicated that it binds to calf thymus DNA (ct-DNA) through an intercalation mechanism, supported by hydrogen bonds and van der Waals forces. umsha.ac.ir The coumarin scaffold's interaction with DNA is a critical aspect of its therapeutic potential, as these interactions can disrupt processes vital for cancer cell survival. nih.gov

Proposed Mechanisms of In Vitro Biological Action (Hypotheses and Early Stage Molecular Insights)

Based on the in vitro studies of structurally analogous compounds, the biological actions of this compound can be hypothesized to be multi-faceted. The combination of the 2-oxochromene-3-carboxylate core and the naphthyl moiety likely results in a synergistic or composite biological profile.

The proposed mechanisms of action include:

Antimicrobial Action: The compound may exert antimicrobial effects, particularly when complexed with metal ions, by disrupting microbial membranes or other essential cellular processes, similar to other coumarin-3-carboxylate derivatives. maynoothuniversity.ieresearchgate.net

Antineoplastic Action via Enzyme Inhibition: A primary mechanism is likely the inhibition of sirtuin deacetylases, particularly SIRT1 and SIRT2. nih.govresearchgate.net By inhibiting these enzymes, the compound could prevent the deacetylation of tumor suppressor proteins like p53. The resulting hyperacetylation of p53 would enhance its stability and transcriptional activity, leading to cell cycle arrest and the induction of apoptosis in cancer cells. plos.org

Antineoplastic Action via DNA Interaction: The planar aromatic structure, combining both the coumarin and naphthalene (B1677914) ring systems, strongly suggests the potential for DNA intercalation. nih.govumsha.ac.ir This direct interaction with DNA can inhibit crucial cellular machinery involved in replication and transcription, contributing significantly to its cytotoxic effects against proliferating cancer cells.

Supramolecular Chemistry and Advanced Applications

Investigation of Non-Covalent Interactions within Supramolecular Assemblies of 2-Naphthyl 2-oxochromene-3-carboxylate

The solid-state packing and solution-state aggregation of this compound are dictated by a variety of non-covalent interactions. These weak forces, including hydrogen bonds and π-π stacking, direct the assembly of individual molecules into well-ordered supramolecular structures. Analysis of crystal structures of similar coumarin (B35378) derivatives provides insight into the likely interactions governing the assemblies of the title compound. rsc.orgresearchgate.netresearchgate.net

Hydrogen Bonding Networks

While this compound itself lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. In the crystal structures of related compounds, such as methyl 2-oxo-2H-chromene-3-carboxylate and ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, molecules are linked via C–H···O hydrogen bonds. researchgate.netresearchgate.net These interactions involve the aromatic C-H groups on both the coumarin and naphthyl rings acting as donors, and the oxygen atoms of the carbonyl and ester groups acting as acceptors. These networks contribute significantly to the formation of two-dimensional or three-dimensional supramolecular arrays, enhancing the stability of the crystal lattice. researchgate.net The presence of multiple oxygen acceptors in the 2-oxochromene-3-carboxylate moiety provides ample opportunity for the formation of these intricate hydrogen-bonded networks.

π-π Stacking Interactions Involving Naphthyl and Chromene Moieties

The extensive π-conjugated systems of the naphthyl and chromene rings are predisposed to engage in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. frontiersin.orgnih.gov These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of the aromatic rings. In assemblies of this compound, parallel-displaced or T-shaped stacking arrangements are expected, as these configurations minimize electrostatic repulsion. The interaction between the electron-rich naphthalene (B1677914) ring and the relatively electron-poorer coumarin system can lead to donor-acceptor type stacking, further stabilizing the supramolecular structure. Computational studies on related systems have quantified the energy of these interactions, confirming that they are a dominant force in the crystal packing of polycyclic aromatic compounds. frontiersin.org

Table 1: Representative Non-Covalent Interactions in Coumarin Derivatives

Interaction Type Participating Groups Typical Distance (Å) Significance in Supramolecular Assembly
C-H···O Hydrogen Bond Aromatic C-H and Carbonyl/Ester Oxygen 2.2 - 2.8 Formation of 2D and 3D networks, crystal lattice stabilization. researchgate.netresearchgate.net
π-π Stacking Naphthyl-Naphthyl, Chromene-Chromene, Naphthyl-Chromene 3.3 - 3.8 Dictates molecular packing, influences electronic properties. frontiersin.orgnih.gov

Host-Guest Chemistry with Macrocyclic Receptors

The field of host-guest chemistry explores the complexation of a "guest" molecule within the cavity of a larger "host" molecule. medchemexpress.com The size, shape, and electronic properties of this compound make it a suitable guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbit[n]urils. medchemexpress.com The hydrophobic naphthalene moiety can be encapsulated within the nonpolar cavity of a host like β-cyclodextrin in an aqueous environment, driven by the hydrophobic effect. Such complexation can significantly alter the photophysical properties of the guest molecule, for instance, by enhancing its fluorescence intensity or shifting its emission wavelength. This behavior forms the basis for developing fluorescent probes and sensors. nih.gov

Potential for Self-Assembly into Ordered Structures or Nanomaterials

Self-assembly is a process where disordered components spontaneously form organized structures, driven by specific, non-covalent interactions. researchgate.net The inherent directionality of the hydrogen bonds and π-π stacking interactions in this compound provides the necessary molecular-level information for it to self-assemble into well-defined nanostructures, such as nanofibers, nanoribbons, or vesicles in appropriate solvent systems. The balance between the solvophilic and solvophobic parts of the molecule, along with the specific intermolecular forces, would direct the morphology of the resulting nanomaterials. These self-assembled structures are of great interest for applications in organic electronics and materials science. researchgate.net

Role in Supramolecular Catalysis (e.g., as a Ligand or Scaffold)

In supramolecular catalysis, non-covalent interactions are used to bring reactants together within a defined microenvironment, mimicking the active sites of enzymes. nih.gov While direct catalytic applications of this compound are not extensively reported, its structural motifs suggest potential roles. The carboxylate group can act as a ligand to coordinate with metal centers, forming metal-organic frameworks (MOFs) or discrete coordination complexes. The naphthalene and coumarin moieties can then provide a scaffold to create a specific pocket around the metal center. This pocket can influence the selectivity of a catalytic reaction by pre-organizing the substrates through secondary non-covalent interactions. For example, related naphthalene carboxylate ligands have been used to synthesize manganese clusters with interesting magnetic and emission properties.

Development of Functional Materials (e.g., Organic Semiconductors, Fluorescent Dyes, Chemosensors)

The combination of the coumarin core, a well-known fluorophore, and the extended π-system of the naphthalene group endows this compound with promising photophysical properties. rsc.org Coumarin derivatives are widely used as fluorescent dyes and optical brighteners. researchgate.net The fluorescence of the molecule is often sensitive to its local environment, making it a candidate for chemosensors. For instance, the binding of a metal ion to the carboxylate group or the encapsulation of the molecule within a host can lead to a detectable change in its fluorescence signal (either "turn-on" or "turn-off"). nih.gov Furthermore, the extensive π-conjugation and the potential for ordered packing through π-π stacking suggest that materials based on this compound could exhibit semiconductor properties, making them relevant for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 2-oxo-2H-chromene-3-carboxylate
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Naphthyl 2-oxochromene-3-carboxylate?

Answer:
The synthesis of chromene carboxylate derivatives typically involves condensation reactions and functional group protection. A validated approach includes:

  • Step 1: Reacting 2-oxochromene-3-carboxylic acid with 2-naphthol derivatives under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) to form the ester linkage .
  • Step 2: Purification via column chromatography (SiO₂, dichloromethane) to isolate the product, as demonstrated in analogous chromene-carboxamide syntheses .
  • Key Considerations: Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂) to prevent hydrolysis of reactive intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Essential for confirming esterification and naphthyl substitution patterns. For example, aromatic protons in the naphthyl group appear as multiplets between δ 7.3–8.8 ppm, while the chromene carbonyl resonates near δ 160–165 ppm in 13C NMR .
  • HRMS (ESI): Validates molecular weight (e.g., expected [M+H]+ or [M+Na]+ ions) with precision ≤2 ppm error .
  • X-ray Crystallography: Determines molecular conformation and packing, as shown for structurally related chromene carboxylates with triclinic crystal systems (e.g., a = 5.68 Å, α = 68.9°) .

Advanced: How can computational chemistry resolve ambiguities in experimental data?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes molecular geometry for comparison with crystallographic data .
  • Molecular Dynamics (MD): Simulates interactions in solvent environments, aiding in understanding solubility or aggregation behavior.
  • Application Example: Use Gaussian 09 to model steric effects of the naphthyl group on chromene ring planarity .

Advanced: How to address contradictions in spectral data during characterization?

Answer:

  • Step 1: Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .
  • Step 2: Compare experimental HRMS with theoretical values (e.g., 414.1580 vs. 414.1582 observed in analogs) to confirm purity .
  • Step 3: Re-examine synthetic conditions (e.g., stoichiometry of acyl chloride in esterification) if unexpected byproducts arise .

Application: What biomedical research applications are suggested by structural analogs?

Answer:

  • Anti-Cancer Activity: Chromene derivatives exhibit cytotoxicity via topoisomerase inhibition; evaluate using in vitro assays (e.g., MTT on cancer cell lines) .
  • Anti-Inflammatory Potential: Test COX-2 inhibition in macrophage models, leveraging the naphthyl group’s hydrophobic interactions with enzyme active sites .

Advanced: How does this compound interact with indoor surfaces in environmental chemistry studies?

Answer:

  • Adsorption Studies: Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption kinetics on silica or polymer surfaces, mimicking indoor materials .
  • Reactivity with Oxidants: Expose the compound to ozone or hydroxyl radicals in chamber experiments, monitoring degradation products via LC-MS .

Advanced: What crystallographic insights exist for related chromene carboxylates?

Answer:

  • Crystal System: Triclinic (space group P1) with unit cell parameters (e.g., a = 5.68 Å, b = 16.04 Å) observed in fluorinated analogs .
  • Packing Analysis: Hydrogen bonding between carbonyl groups and adjacent aromatic rings stabilizes the lattice; compare with your compound’s XRD data .

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